Triapine
Vue d'ensemble
Description
Triapine, also known as 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a substance of interest for the treatment of cancer . It is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group . It belongs to the family of drugs called ribonucleotide reductase inhibitors .
Synthesis Analysis
This compound and its analogues have been synthesized in several studies . For instance, one study reported the synthesis of new this compound derivatives which contain a potentially redox-active 4-aminophenolic unit .
Molecular Structure Analysis
The molecular formula of this compound is C7H9N5S . The InChI representation is InChI=1S/C7H9N5S/c8-5-2-1-3-10-6 (5)4-11-12-7 (9)13/h1-4H,8H2, (H3,9,12,13)/b11-4+
. The SMILES representation is C1=CC (=C (N=C1)C=NNC (=S)N)N
.
Chemical Reactions Analysis
The main metabolic reactions of this compound observed in various methods were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of this compound .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 195.25 g/mol . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Inhibition of Ribonucleotide Reductase Activity
Triapine has been identified as a potent inhibitor of ribonucleotide reductase (RR) activity, showing broad spectrum antitumor activity. Studies have demonstrated that this compound effectively inhibits DNA synthesis in cancer cells by targeting RR, a critical enzyme for DNA replication and repair, leading to pronounced inhibition of tumor growth in various cancer models, including leukemia, nasopharyngeal carcinoma, lung carcinoma, and ovarian carcinoma. The agent's activity against both wild-type and hydroxyurea-resistant cancer cells highlights its potential as an anticancer agent with a broad therapeutic index. Additionally, this compound's combination with DNA-damaging agents has resulted in synergistic effects, suggesting its utility in combination therapies for cancer treatment (Finch et al., 2000).
Cellular Distribution and Fluorescence Properties
The intrinsic fluorescence properties of this compound and its zinc(II) complex have facilitated the study of their uptake and intracellular distribution in human cancer cells. This characteristic allows for the non-invasive monitoring of this compound's localization within cells, contributing to a better understanding of its mechanism of action at the cellular level (Kowol et al., 2010).
Enhancement of Radiosensitization
This compound has been shown to act as a potent radiosensitizer. In a study involving patients with locally advanced pancreas cancer, this compound in combination with radiation therapy demonstrated tolerability and interesting activity, suggesting its potential to enhance the efficacy of radiation therapy in cancer treatment. This combination therapy showed a significant increase in the duration of local tumor control, indicating this compound's role in improving treatment outcomes for patients with hard-to-treat cancers (Martin et al., 2012).
Nanoparticle Encapsulation for Improved Delivery
The encapsulation of this compound into polymeric nanoparticles and remote-loaded liposomes has been explored to improve its pharmacokinetics and targeted delivery. This approach aims to address the challenge of insufficient drug levels in tumors, particularly solid cancers, by enhancing this compound's stability and delivery to the tumor site, thereby increasing its anticancer efficacy. Additionally, the nanoformulation has been shown to mitigate drug-induced side effects, such as methemoglobin formation, further highlighting the potential of nanotechnology in optimizing this compound's therapeutic profile (Fischer et al., 2016).
Mécanisme D'action
Target of Action
Triapine primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair, as it catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo deoxyribonucleoside triphosphates synthesis .
Mode of Action
This compound interacts with its target, RNR, by inhibiting its function . This inhibition results in the prevention of the conversion of ribonucleoside diphosphates to deoxyribonucleotides, which are necessary for DNA synthesis . This compound presents an N-N-S array of donor sites that strongly bind iron, thereby robbing iron-containing enzymes, like RNR, of their prosthetic group .
Biochemical Pathways
The inhibition of RNR by this compound affects the biochemical pathway of DNA synthesis. By preventing the conversion of ribonucleoside diphosphates to deoxyribonucleotides, this compound disrupts the synthesis of DNA, thereby inhibiting tumor cell growth .
Pharmacokinetics
This compound exhibits linear pharmacokinetic behavior, although interpatient variability can be relatively high . Peak concentrations at the 96-mg/m^2/day dose averaged 8 μM, and the mean elimination half-life ranged from 35 minutes to 3 hours, with a median value of approximately 1 hour . Cumulative urinary recovery averaged 1-3% of the administered dose, suggesting that the elimination of this compound is primarily through metabolism .
Result of Action
The inhibition of RNR by this compound leads to the disruption of DNA synthesis, which in turn inhibits tumor cell growth . In Ewing sarcoma (EwS), a significant reduction in tumor growth with this compound treatment was observed in EwS xenograft mice . This compound also effectively suppressed the progression of primary effusion lymphoma (PEL) in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of iron in the environment is crucial for this compound’s mode of action, as it binds iron to inhibit the function of RNR . Furthermore, the chalcogen atom in this compound and the methylation of the hydrazonic NH moiety can influence its complexation with Fe(II), Fe(III), and Cu(II) ions, thereby affecting its cytotoxicity .
Safety and Hazards
Orientations Futures
Several phase I studies in patients with GEP-NETs are ongoing or soon commencing, combining 177 Lu-DOTATATE with the ribonucleotide reductase inhibitor Triapine . Future investigation on the pharmacokinetics of this compound in mice will provide the information for determining the optimal timing of this compound and carboplatin administration .
Analyse Biochimique
Biochemical Properties
Triapine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main metabolic reactions of this compound observed are dehydrogenation and hydroxylations .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High levels of the metabolites and this compound itself were revealed in urine samples just 15 minutes after treatment, indicating that this compound is rapidly metabolised and excreted .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYKNCNAZKMVQN-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893923 | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143621-35-6 | |
Record name | Triapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11940 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCX-0191 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.